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molecular formula C9H18N2S B8528748 2,5-Diethyl-2,5-dimethylimidazolidin-4thione

2,5-Diethyl-2,5-dimethylimidazolidin-4thione

Cat. No. B8528748
M. Wt: 186.32 g/mol
InChI Key: SMWJPDLCKVHEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06388004B1

Procedure details

The thione can be purified by column chromatography on silica gel using hexane to elute an odorous fraction before the thione. The effect of variation of temperature and concentration of the reactants on yield and reaction rate was examined in a sealed NMR tube using D20 as a solvent and sodium tosylate as an internal standard. What was observed was a smooth decrease in concentration of starting materials and smooth increase in concentration of product. The reaction time can be reduced from 16 hours at 50° C. to 6 hours at 80° C. The compound, 2-methyl-2-aminobutyrothioamide, was not observed indicating that this alicyclic intermediate reacts with MEK in a fast step to yield the cyclic product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alicyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([C:5]1[CH:11]=CC(C)=[CH:7][CH:6]=1)([O-])(=O)=O.[Na+].[CH3:13][C:14]([NH2:20])([CH2:18][CH3:19])[C:15](=[S:17])[NH2:16]>CCC(C)=O>[CH2:5]([C:6]1([CH3:7])[NH:16][C:15](=[S:17])[C:14]([CH2:18][CH3:19])([CH3:13])[NH:20]1)[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(N)=S)(CC)N
Step Three
Name
alicyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thione can be purified by column chromatography on silica gel
WASH
Type
WASH
Details
to elute an odorous fraction before the thione
CUSTOM
Type
CUSTOM
Details
The effect of variation of temperature and concentration of the reactants on yield
CUSTOM
Type
CUSTOM
Details
reaction rate
CUSTOM
Type
CUSTOM
Details
was examined in a sealed NMR tube
TEMPERATURE
Type
TEMPERATURE
Details
smooth increase in concentration of product
CUSTOM
Type
CUSTOM
Details
to yield the cyclic product

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)C1(NC(C(N1)=S)(C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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